[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16144746
InChI: InChI=1S/C32H25N3O5/c1-2-39-24-17-14-23(15-18-24)32(38)40-29-19-16-22-9-3-5-11-25(22)27(29)20-33-35-31(37)30(36)34-28-13-7-10-21-8-4-6-12-26(21)28/h3-20H,2H2,1H3,(H,34,36)(H,35,37)/b33-20+
SMILES:
Molecular Formula: C32H25N3O5
Molecular Weight: 531.6 g/mol

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

CAS No.:

Cat. No.: VC16144746

Molecular Formula: C32H25N3O5

Molecular Weight: 531.6 g/mol

* For research use only. Not for human or veterinary use.

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate -

Specification

Molecular Formula C32H25N3O5
Molecular Weight 531.6 g/mol
IUPAC Name [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate
Standard InChI InChI=1S/C32H25N3O5/c1-2-39-24-17-14-23(15-18-24)32(38)40-29-19-16-22-9-3-5-11-25(22)27(29)20-33-35-31(37)30(36)34-28-13-7-10-21-8-4-6-12-26(21)28/h3-20H,2H2,1H3,(H,34,36)(H,35,37)/b33-20+
Standard InChI Key MAQWBQPPMGHFMP-FMFFXOCNSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Introduction

Structural and Molecular Characteristics

Molecular Architecture

[1-[(E)-[[2-(Naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate (molecular formula: C30H27N3O6\text{C}_{30}\text{H}_{27}\text{N}_{3}\text{O}_{6}, molecular weight: 525.6 g/mol) features a naphthalene core substituted with a hydrazinylidene-methyl group and a 4-ethoxybenzoate ester. The hydrazinylidene moiety (N=N-\text{N}=\text{N}-) adopts an E-configuration, as confirmed by its isomeric SMILES string. The presence of ethoxy groups at both the benzoate and naphthalene rings enhances lipophilicity, potentially influencing membrane permeability in biological systems.

Key Functional Groups

  • Naphthalene Rings: Two fused benzene rings provide planar aromaticity, facilitating π-π stacking interactions with biological targets.

  • Hydrazinylidene Linkage: The C=NN=-\text{C}=\text{N}-\text{N}= group serves as a chelating site for metal ions and a potential pharmacophore.

  • Ethoxybenzoate Ester: The ester group contributes to metabolic stability and modulates solubility.

PropertyValue
IUPAC Name[1-[(E)-[[2-(Naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate
Molecular FormulaC30H27N3O6\text{C}_{30}\text{H}_{27}\text{N}_{3}\text{O}_{6}
Molecular Weight525.6 g/mol
Canonical SMILESCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OCC
PubChem CID9634969

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions to assemble its complex architecture :

  • Formation of Naphthalen-1-ylamino Intermediate: Naphthalen-1-amine reacts with 2-oxoacetyl chloride to yield 2-(naphthalen-1-ylamino)-2-oxoacetic acid.

  • Hydrazine Condensation: The intermediate is treated with hydrazine hydrate to form a hydrazinylidene derivative .

  • Esterification: The final step couples the hydrazinylidene-naphthalene intermediate with 4-ethoxybenzoyl chloride under basic conditions.

Reaction Conditions

  • Solvents: Ethanol or dichloromethane are preferred for their ability to dissolve polar intermediates.

  • Temperature: Reflux conditions (70–80°C) optimize reaction rates and yields.

  • Catalysts: Triethylamine is often used to neutralize HCl byproducts during esterification.

Chemical Reactivity and Functional Group Transformations

Hydrazinylidene Linkage

The C=NN=-\text{C}=\text{N}-\text{N}= group participates in tautomerization, existing in equilibrium between hydrazone and azo forms. This duality enables:

  • Metal Chelation: Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes.

  • Nucleophilic Attack: Susceptibility to nucleophiles at the imine carbon, enabling derivatization.

Ester Hydrolysis

Under acidic or basic conditions, the 4-ethoxybenzoate ester undergoes hydrolysis to produce 4-ethoxybenzoic acid and the corresponding alcohol. This property is critical for prodrug designs requiring enzymatic activation.

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